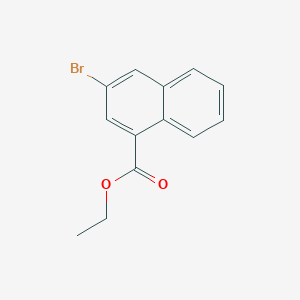phosphanium perchlorate CAS No. 90283-92-4](/img/structure/B14354021.png)
[2-(4-Methylphenyl)-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a methylphenyl group and a triphenylphosphanium moiety, making it a versatile candidate for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate typically involves a multi-step process The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine
In medicine, the compound is being explored for its potential use in drug delivery systems, particularly for targeting specific cellular pathways.
Industry
In the industrial sector, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
- 2-(4-Chlorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
- 2-(4-Bromophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
Uniqueness
Compared to these similar compounds, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate exhibits unique properties due to the presence of the methyl group, which can influence its electronic and steric characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
90283-92-4 |
|---|---|
分子式 |
C28H23ClNO4PS |
分子量 |
536.0 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H23NPS.ClHO4/c1-22-17-19-23(20-18-22)28-29-27(21-31-28)30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-21H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
HBZMIDHYEHSXHH-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


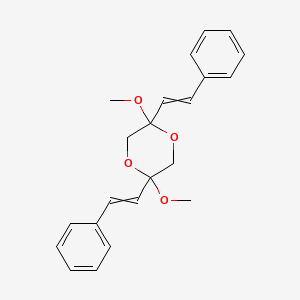

![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide](/img/structure/B14353950.png)
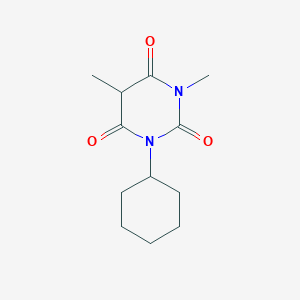
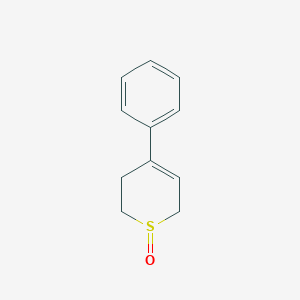
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
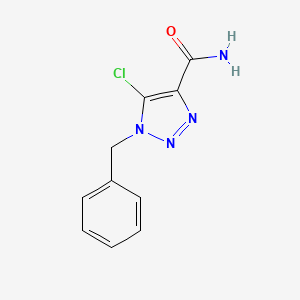
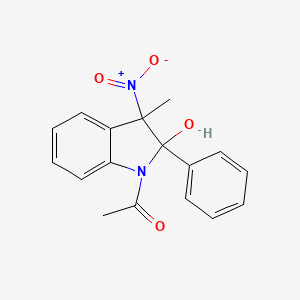
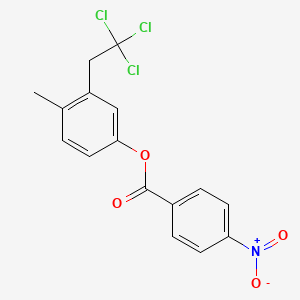
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
